[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine

Catalog No.
S15438498
CAS No.
M.F
C8H9F3N2
M. Wt
190.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylam...

Product Name

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyridin-2-yl]methanamine

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

InChI

InChI=1S/C8H9F3N2/c1-5-2-6(4-12)13-7(3-5)8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

MWGLVCJQCCZSNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)CN

The compound [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine is a pyridine derivative characterized by the presence of a trifluoromethyl group and a methylamine functional group. Its molecular formula is C12H12F3NC_{12}H_{12}F_{3}N, with a molecular weight of approximately 212.251 g/mol. This compound is notable for its unique structural features, which include a pyridine ring substituted at the 4-position with a methyl group and at the 6-position with a trifluoromethyl group, contributing to its chemical reactivity and biological properties .

The chemical reactivity of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances nucleophilicity at the nitrogen atom of the methylamine functional group. This compound can undergo various reactions, including:

  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, participating in reactions with electrophiles.
  • Alkylation reactions: The methylamine can react with alkyl halides to form more complex amines.
  • Condensation reactions: It can condense with carbonyl compounds to form imines or related structures.

These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals.

Pyridine derivatives, including [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine, have been investigated for their biological activities. Compounds with similar structures have shown potential as:

  • Antibacterial agents: Certain pyridine derivatives exhibit activity against various bacterial strains.
  • Antiviral agents: Some studies suggest efficacy in inhibiting viral replication.
  • Antitumor agents: Compounds in this class have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

The specific biological activity of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine may vary based on its structural modifications and the presence of other functional groups.

The synthesis of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine typically involves several steps:

  • Formation of the pyridine ring: Starting from appropriate precursors, such as 2-amino-pyridine derivatives, the trifluoromethyl group can be introduced via electrophilic fluorination or other fluorination methods.
  • Methylation: The introduction of the methyl group at the 4-position can be achieved through alkylation reactions using methyl halides.
  • Amine formation: The final step involves converting suitable intermediates to yield the methylamine functionality through reductive amination or direct amination techniques.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine finds applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for developing new antibacterial and antiviral agents.
  • Agricultural chemicals: Potential use in formulating pesticides or herbicides due to its biological activity against pests and pathogens.
  • Material science: Application in creating novel materials with specific electronic or optical properties due to its unique chemical structure.

Studies on interaction capabilities often focus on how [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine interacts with biological targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions. Additionally, research into its pharmacokinetics and toxicology is crucial for understanding its safety profile and efficacy as a therapeutic agent.

Similar compounds include various pyridine derivatives that share structural features but differ in substituents or functional groups. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
6-(Trifluoromethyl)pyridine-2-methylamine1185022-87-01.00Contains a similar trifluoromethyl group but differs in nitrogen positioning.
N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine1060810-91-40.92Methyl substitution on nitrogen enhances lipophilicity.
N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine952195-06-10.90Ethyl substitution provides different steric properties.
6-(Trifluoromethyl)picolinimidamide hydrochloride264884-49-30.85Related structure with potential applications in herbicides.

These compounds highlight the diversity within pyridine derivatives while emphasizing the unique characteristics of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine, particularly its specific substitution pattern that may confer distinct biological activities and chemical reactivities compared to others in its class .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

190.07178278 g/mol

Monoisotopic Mass

190.07178278 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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